Amino-(4-phenoxy-phenyl)-acetic acid
Description
Amino-(4-phenoxy-phenyl)-acetic acid is a substituted phenylglycine derivative characterized by a phenoxy group at the para-position of the benzene ring attached to the α-carbon of the acetic acid backbone. This compound shares structural similarities with other aryl-substituted aminoacetic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and chiral synthesis.
Properties
IUPAC Name |
2-amino-2-(4-phenoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,13H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPYKSOEQKFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392364 | |
| Record name | AMINO-(4-PHENOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858843-03-5 | |
| Record name | AMINO-(4-PHENOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-(4-phenoxy-phenyl)-acetic acid belongs to a broader class of aryl-substituted aminoacetic acids. Below is a detailed comparison with key analogs, emphasizing structural variations, physicochemical properties, and functional applications.
Substituted Phenylglycine Derivatives
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in Amino-(4-nitro-phenyl)-acetic acid) enhance solubility in polar solvents, while bulky groups (e.g., phenoxy) may reduce bioavailability due to steric hindrance .
- Chiral Applications : The (S)-enantiomer of the 4-chloro derivative is prioritized in drug synthesis for its stereospecific interactions .
Functional Derivatives with Sulfonyl and Heterocyclic Groups
Key Observations :
- Synthetic Flexibility: Schiff base derivatives highlight the adaptability of the phenoxyacetic acid scaffold for introducing nitrogen-containing functionalities .
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